molecular formula C17H15N3O3S B2879855 2-methoxy-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886918-89-4

2-methoxy-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2879855
M. Wt: 341.39
InChI Key: WAICALLKCLAUAH-UHFFFAOYSA-N
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Description

“2-methoxy-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a chemical compound. It’s a part of a class of drugs known as sulphonamides, which have various biological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, phenyl benzamide derivatives were synthesized by the reaction of 5-chloro-2-methoxybenzoic acid with aniline . In a later study, aniline was replaced with benzylamine to increase the flexibility of the produced compounds .

Scientific Research Applications

Synthesis and Biological Activities

The compound 2-methoxy-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide has been explored in various scientific studies for its potential applications in medical and chemical research. The compound's utility stems from its structural uniqueness and the presence of the 1,3,4-oxadiazole ring, which has been frequently investigated for various biological activities.

Antidiabetic Activity : A notable study involved the synthesis of N-substituted dihydropyrimidine derivatives containing the 1,3,4-oxadiazole moiety. These compounds, including structures similar to 2-methoxy-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide, were evaluated for their in vitro antidiabetic activity using the α-amylase inhibition assay, showcasing potential for antidiabetic drug development (Lalpara et al., 2021).

Anticancer Evaluation : The synthesis and characterization of compounds featuring the 1,3,4-oxadiazole core, evaluated for anticancer properties, underline the potential of such molecules in cancer therapy. Specific derivatives have demonstrated significant activity against various cancer cell lines, highlighting the therapeutic potential of these structures (Salahuddin et al., 2014).

Antibacterial Activity : Research on novel 1,3,4-oxadiazole derivatives, including those related to 2-methoxy-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide, has shown promising antibacterial properties. These compounds have been synthesized and tested for their efficacy against various bacterial strains, indicating their potential as antibacterial agents (Aghekyan et al., 2020).

Nematocidal Activity : A study on 1,2,4-oxadiazole derivatives containing the 1,3,4-thiadiazole amide group revealed significant nematocidal activity against Bursaphelenchus xylophilus, a harmful nematode. This research indicates the potential of such compounds in agricultural applications to protect plants from nematode damage (Liu et al., 2022).

properties

IUPAC Name

2-methoxy-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-22-14-6-4-3-5-13(14)15(21)18-17-20-19-16(23-17)11-7-9-12(24-2)10-8-11/h3-10H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAICALLKCLAUAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

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